
3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a benzimidazole ring fused with an amino group and a propyl-dimethylammonium side chain, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of a catalyst like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the benzimidazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized as a corrosion inhibitor and as an additive in various industrial processes.
作用机制
The mechanism of action of 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of applications.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and biological studies.
5,6-Dimethylbenzimidazole: Another derivative with methyl groups at the 5 and 6 positions, known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness
3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium is unique due to its specific structural features, including the propyl-dimethylammonium side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H19N4+ |
|---|---|
分子量 |
219.31 g/mol |
IUPAC 名称 |
3-(2-aminobenzimidazol-1-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14)/p+1 |
InChI 键 |
XFQGUCOQJCAODM-UHFFFAOYSA-O |
规范 SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
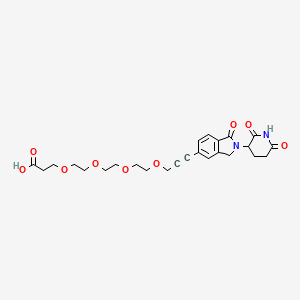
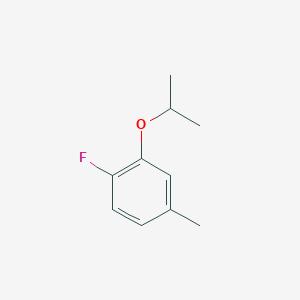
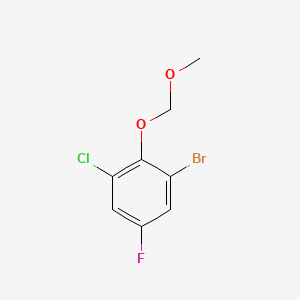
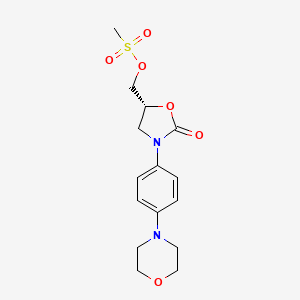
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

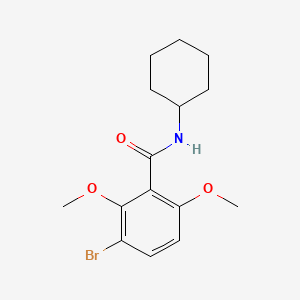

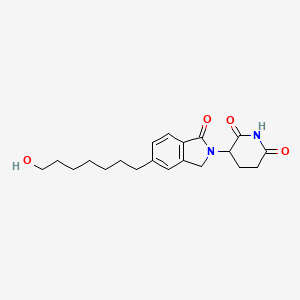
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
